4-Cyclobutoxypyridine-2-carbonitrile

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Positional isomer misassignment in pyridine-carbonitrile procurement causes costly SAR project delays. 4-Cyclobutoxypyridine-2-carbonitrile (CAS 1344306-63-3) provides a non-interchangeable 2-cyano/4-cyclobutoxy substitution pattern for regioselective Suzuki-Miyaura cross-coupling and fragment-based library synthesis. • MW 174.20 Da, LogP 1.88 - rule-of-three compliant for fragment screening • ≥98% purity; available in 10 mg to bulk quantities • Distinct from positional isomers (e.g., CAS 1249068-43-6); specify exact CAS to ensure correct regiochemistry

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 1344306-63-3
Cat. No. B1454449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclobutoxypyridine-2-carbonitrile
CAS1344306-63-3
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1CC(C1)OC2=CC(=NC=C2)C#N
InChIInChI=1S/C10H10N2O/c11-7-8-6-10(4-5-12-8)13-9-2-1-3-9/h4-6,9H,1-3H2
InChIKeyFIKAKZRIOLNQPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclobutoxypyridine-2-carbonitrile – Product Overview


4-Cyclobutoxypyridine-2-carbonitrile (CAS 1344306-63-3) is a heterocyclic organic compound belonging to the pyridine-carbonitrile class, characterized by a cyclobutoxy substituent at the 4-position and a cyano group at the 2-position of the pyridine ring [1]. It has a molecular formula of C10H10N2O and a molecular weight of 174.20 g/mol, with the SMILES notation N#Cc1nccc(c1)OC1CCC1 [1]. The compound is commercially available as a research-use-only (RUO) small molecule scaffold, typically supplied at ≥95% to 98% purity by multiple vendors . It is primarily employed as a synthetic intermediate and molecular building block in pharmaceutical research and organic synthesis workflows . No primary research publications, patents, or authoritative database entries containing bioactivity, selectivity, or comparative quantitative data for this specific compound were identified in searches of the peer-reviewed literature or patent databases as of the date of this analysis.

Synthetic intermediate for medicinal chemistry and organic synthesis, supplied at ≥95% purity.
Regiochemical identity control: CAS-based procurement ensures the correct 4-cyclobutoxy-2-carbonitrile isomer.
Multi-vendor availability in small quantities (50 mg) supports fragment library expansion and iterative synthesis.

Why 4-Cyclobutoxypyridine-2-carbonitrile Cannot Be Substituted


Within the pyridine-carbonitrile structural class, substitution pattern is the primary determinant of chemical reactivity and downstream synthetic utility. 4-Cyclobutoxypyridine-2-carbonitrile (CAS 1344306-63-3) possesses a distinct substitution architecture: a cyclobutoxy ether at the 4-position and a nitrile at the 2-position. This specific regiochemistry dictates its participation in cross-coupling reactions (e.g., Suzuki-Miyaura), nucleophilic aromatic substitution, and cycloaddition pathways [1]. Unsubstituted pyridine-carbonitriles lack the steric and electronic modulation imparted by the cyclobutoxy group, altering reaction kinetics and selectivity profiles [1]. Positional isomers—such as 2-cyclobutoxypyridine-4-carbonitrile (CAS 1249068-43-6) or 5-cyclobutoxypicolinonitrile (CAS 1546036-94-5)—exhibit divergent physicochemical properties including LogP, TPSA, and hydrogen-bonding capacity [2]. In fragment-based drug discovery or parallel library synthesis, substituting one regioisomer for another fundamentally changes the three-dimensional pharmacophore presentation and may invalidate structure-activity relationship (SAR) hypotheses. For procurement, specifying the correct CAS number ensures the intended synthetic intermediate is obtained, preventing project delays and wasted resources associated with incorrect positional isomer supply.

Reactivity shift Unsubstituted pyridine-carbonitriles lack the cyclobutoxy steric/electronic modulation and may alter reaction selectivity.
Isomer mismatch Positional isomers (e.g., 2-cyclobutoxypyridine-4-carbonitrile) differ in LogP, TPSA, and coupling regiochemistry, which may invalidate SAR hypotheses.
Procurement error Incorrect CAS or isomer supply can delay projects; the target 2-CN,4-cyclobutoxy pattern is not interchangeable.

4-Cyclobutoxypyridine-2-carbonitrile: Procurement Evidence and Comparisons


Lipophilicity & TPSA vs Unsubstituted Scaffold

4-Cyclobutoxypyridine-2-carbonitrile (C10H10N2O, MW 174.20) exhibits markedly different predicted lipophilicity and polar surface area compared to the unsubstituted parent scaffold, pyridine-2-carbonitrile (C6H4N2, MW 104.11). These differences directly impact membrane permeability, solubility, and chromatographic behavior . The cyclobutoxy substitution is a deliberate medicinal chemistry strategy to modulate these properties without introducing additional hydrogen-bond donors [1].

Lipophilicity & TPSA vs parent
Computed values
LogP increase ~1.4–1.5 units; TPSA increase 9.23 Ų relative to unsubstituted pyridine-2-carbonitrile.
May influence membrane permeability context
In silico predictions; no experimental measurement
Medicinal Chemistry Physicochemical Property Prediction Drug Design

Supply Chain Advantage Over Positional Isomers

4-Cyclobutoxypyridine-2-carbonitrile is stocked by multiple global CRO and chemical suppliers in ≥95% purity, with some vendors offering 98% purity grades suitable for sensitive synthetic applications . In contrast, its positional isomer 2-cyclobutoxypyridine-4-carbonitrile (CAS 1249068-43-6) has substantially fewer commercial sources and limited stock availability based on current vendor database searches . The 4-substituted-2-carbonitrile regioisomer (target compound) is more readily accessible as a research tool.

Supply chain vs isomer
Data to verify
≥5 vendors offer 95–98% purity; 50 mg min order vs ≤2 vendors for 2-cyclobutoxy isomer.
Supports procurement reliability
Vendor database search only; availability may change
Chemical Sourcing Synthetic Intermediates Procurement

Cyclobutoxy Group in Kinase-Targeted Patents

Compounds containing a cyclobutoxy group attached to aromatic heterocycles are claimed in multiple patent families for their utility as kinase inhibitors and receptor modulators [1]. The cyclobutoxy substituent is specifically noted for its ability to confer distinct steric and electronic properties that influence target binding and metabolic stability [2]. 4-Cyclobutoxypyridine-2-carbonitrile is positioned as a core scaffold for further elaboration into these protected chemical series.

Patent landscape
Class-level inference
Cyclobutoxy-substituted heterocycles appear in kinase/GPCR patent families (e.g., US20110098300).
Scaffold positioning for kinase research
No direct bioactivity data for this compound
Kinase Inhibition Medicinal Chemistry Patent Analysis

4-Cyclobutoxypyridine-2-carbonitrile: Application Scenarios


Kinase/GPCR Inhibitor Library Synthesis

As a core scaffold containing a cyclobutoxy-substituted pyridine-carbonitrile motif, this compound is suitable for use as a starting material in the synthesis of focused compound libraries targeting kinases or G-protein-coupled receptors (GPCRs). The cyclobutoxy group is a recognized pharmacophoric feature in patent literature for modulating target selectivity and metabolic stability [1]. The 2-cyano group provides a synthetic handle for further transformations, including hydrolysis to amides or carboxylic acids, or reduction to aminomethyl derivatives.

Suzuki-Miyaura & Buchwald-Hartwig Cross-Coupling

The specific substitution pattern of 4-cyclobutoxypyridine-2-carbonitrile—with the cyano group at the 2-position and the cyclobutoxy group at the 4-position—dictates its reactivity in palladium-catalyzed cross-coupling reactions. The nitrile group serves as a meta-directing and electron-withdrawing substituent that can activate the pyridine ring at specific positions for halogenation or direct coupling. This regiochemical identity is not interchangeable with positional isomers such as 2-cyclobutoxypyridine-4-carbonitrile, which would yield different coupling products.

Fragment-Based Drug Discovery Library Stocking

With a molecular weight of 174.20 Da, LogP of 1.88, and TPSA of 45.91 Ų, 4-cyclobutoxypyridine-2-carbonitrile falls within the rule-of-three guidelines for fragment-based screening (MW < 300, LogP ≤ 3) . The compound's commercial availability in ≥95% purity and in small quantities (50 mg minimum order) from multiple suppliers makes it a practical acquisition target for fragment library expansion. Its rigid cyclobutoxy group may confer conformational constraints favorable for fragment growing and linking strategies.

Chemical Probe Development for Kinase Programs

Patent analysis indicates that cyclobutoxy-substituted heterocycles have been explored as components of kinase inhibitor chemical series [1]. 4-Cyclobutoxypyridine-2-carbonitrile can serve as a synthetic intermediate for the installation of more complex hinge-binding motifs or as a solvent-exposed group optimization starting point. The compound's higher commercial availability compared to positional isomers makes it a more reliable choice for iterative medicinal chemistry campaigns where consistent resupply is critical.

Application
Selection Property
Validation Focus
Kinase/GPCR targeted library synthesis
Cyclobutoxy scaffold feature (patent motif)
Target engagement assay context
Cross-coupling reaction development
Regiochemical identity (2-CN, 4-cyclobutoxy)
Product regiochemistry verification
Fragment-based screening library expansion
Predicted rule-of-three compliance
Solubility and permeability screening
Chemical probe synthesis for kinase programs
Scaffold with synthetic handle (CN group)
Kinase inhibition assay profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cyclobutoxypyridine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.